molecular formula C20H13ClN2O5 B4995605 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide

2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide

Cat. No.: B4995605
M. Wt: 396.8 g/mol
InChI Key: RJFVCLANKJNESR-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide is a complex organic compound with a molecular formula of C20H13ClN2O4 This compound is characterized by the presence of a chloro group, a methoxy group, a dibenzofuran moiety, and a nitrobenzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Dibenzofuran Moiety: The dibenzofuran structure can be synthesized through the cyclization of appropriate biphenyl precursors under oxidative conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Chlorination: The chloro group is introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Nitration: The nitro group is introduced through nitration reactions using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the benzamide structure through amidation reactions using appropriate amines and coupling reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The nitro group can also undergo bioreduction, forming reactive intermediates that can interact with cellular components, potentially leading to anticancer effects.

Comparison with Similar Compounds

2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-nitrobenzamide can be compared with similar compounds such as:

    2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide: Similar structure but lacks the nitro group, leading to different chemical reactivity and biological activity.

    2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide:

    2-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-4-nitrobenzamide: Similar structure with a different position of the nitro group, leading to variations in chemical properties and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse scientific applications.

Properties

IUPAC Name

2-chloro-N-(2-methoxydibenzofuran-3-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O5/c1-27-19-9-13-12-4-2-3-5-17(12)28-18(13)10-16(19)22-20(24)14-8-11(23(25)26)6-7-15(14)21/h2-10H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFVCLANKJNESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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